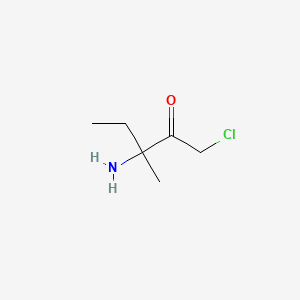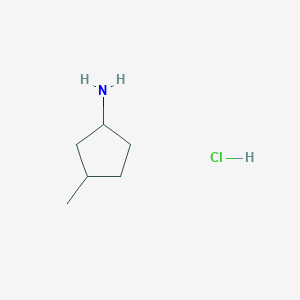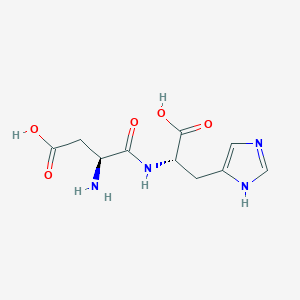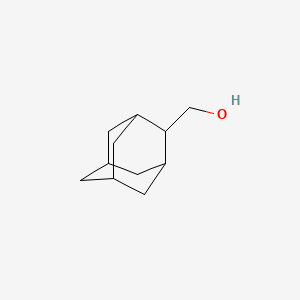
Adamantan-2-ylmethanol
概要
説明
Adamantan-2-ylmethanol is an organic compound derived from adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound features a hydroxyl group attached to the second carbon of the adamantane framework, making it a secondary alcohol. This compound is known for its unique structural properties, which contribute to its stability and reactivity.
作用機序
Mode of Action
It is known that adamantane derivatives can undergo various chemical and catalytic transformations . These transformations could potentially influence the interaction of Adamantan-2-ylmethanol with its targets, leading to changes in cellular processes.
Biochemical Pathways
Adamantane derivatives are known to be involved in a variety of chemical reactions and transformations . These could potentially affect various biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that the adamantane moiety is often introduced into structures of active drugs to increase their lipophilicity and improve their pharmacological properties . This suggests that this compound may have favorable ADME properties and bioavailability.
Result of Action
Adamantane derivatives have been found to have marked antiarrhythmic activity in certain models
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
準備方法
Synthetic Routes and Reaction Conditions: Adamantan-2-ylmethanol can be synthesized through several methods. One common approach involves the reduction of adamantan-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of adamantan-2-one. This method utilizes a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The process is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: Adamantan-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form adamantan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction of this compound can yield adamantane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran or diethyl ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: Adamantan-2-one.
Reduction: Adamantane.
Substitution: Adamantan-2-yl halides.
科学的研究の応用
Adamantan-2-ylmethanol has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various adamantane derivatives, which are used in materials science and catalysis.
Biology: The compound is studied for its potential as a building block in drug design, particularly for enhancing the lipophilicity and stability of pharmaceutical agents.
Medicine: this compound derivatives are explored for their antiviral and neuroprotective properties.
Industry: It is used in the production of high-performance polymers and as an additive in lubricants to improve thermal stability.
類似化合物との比較
Adamantan-2-ylmethanol can be compared with other adamantane derivatives such as:
Adamantan-1-ol: Similar to this compound but with the hydroxyl group attached to the first carbon.
Adamantan-2-one: The oxidized form of this compound.
1-Aminoadamantane: Known for its antiviral properties, particularly against influenza A.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other adamantane derivatives. Its secondary alcohol functionality allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
2-adamantylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-12H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUJFSXRBAWWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315250 | |
| Record name | 2-Adamantanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22635-61-6 | |
| Record name | 2-Adamantanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22635-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Adamantanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B3253648.png)
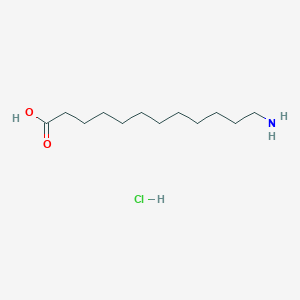
![2-(Methylthio)benzo[cd]indole](/img/structure/B3253673.png)
![(1S,3R,6S,8R,11S,15S,16R)-N,7,7,12,16-Pentamethyl-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-amine](/img/structure/B3253674.png)
![4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole](/img/structure/B3253678.png)
![Methyl 2-amino-6-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B3253686.png)
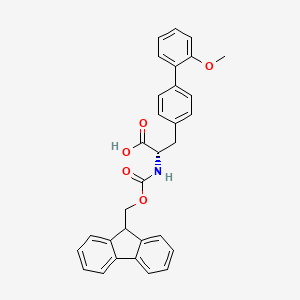
![4,5,6,7-Tetrahydro-2H-benzo[d]imidazole](/img/structure/B3253698.png)
